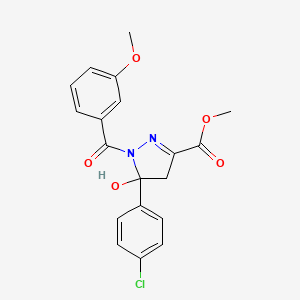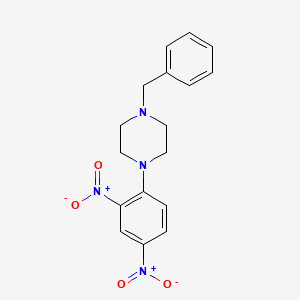
1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate (DPTC) is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPTC is a synthetic compound that belongs to the imidothiocarbamate class of compounds, which has been shown to exhibit a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate is not fully understood. However, it has been suggested that 1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate exerts its biological activities by inhibiting enzymes such as proteases and phosphodiesterases. 1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate has also been shown to induce apoptosis in cancer cells by activating caspases.
Biochemical and Physiological Effects:
1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate has been shown to exhibit a wide range of biochemical and physiological effects. In cancer cells, 1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In viral infections, 1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate has been shown to inhibit viral replication. In bacterial infections, 1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate has been shown to inhibit bacterial growth. In insects, 1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate has been shown to act as a neurotoxin and disrupt the nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate in lab experiments is its broad range of biological activities. 1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate can be used to study various biological processes such as apoptosis, angiogenesis, and viral replication. However, one of the limitations of using 1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate in lab experiments is its low solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for research on 1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate. One direction is to study the structure-activity relationship of 1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate and its analogs to identify more potent compounds. Another direction is to investigate the potential of 1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate as a drug delivery system. Additionally, further studies are needed to elucidate the mechanism of action of 1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate and its potential applications in various fields.
Conclusion:
In conclusion, 1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate (1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate) is a novel compound that exhibits a wide range of biological activities. 1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate has potential applications in various fields such as medicine, agriculture, and material science. Further research is needed to fully understand the mechanism of action of 1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate and its potential applications.
Synthesemethoden
The synthesis of 1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate involves the reaction of 3,5-dichloroaniline with thiocarbamic acid to form 3,5-dichlorophenylthiourea. The reaction of 3,5-dichlorophenylthiourea with ethyl acetoacetate in the presence of acetic anhydride and pyrrolidine yields 1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate. The overall yield of 1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate is approximately 50-60%.
Wissenschaftliche Forschungsanwendungen
1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate has been shown to exhibit anticancer, antiviral, and antimicrobial activities. In agriculture, 1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate has been shown to possess insecticidal and herbicidal properties. In material science, 1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate has been used as a complexing agent for the synthesis of metal complexes.
Eigenschaften
IUPAC Name |
[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl] N'-phenylcarbamimidothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O2S/c18-10-6-11(19)8-13(7-10)22-15(23)9-14(16(22)24)25-17(20)21-12-4-2-1-3-5-12/h1-8,14H,9H2,(H2,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSRCOYMOTUWHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl)SC(=NC3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl] N'-phenylcarbamimidothioate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(tert-butyl)-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)butanamide](/img/structure/B4985955.png)
![5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4985962.png)
![N-{2-[(4-methylbenzyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B4985965.png)
![1-[4-(3,5-dimethylphenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B4985977.png)

![2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4985990.png)
![ethyl 1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4985991.png)
![N-(2,4-dimethoxyphenyl)-3-{1-[(2-methoxy-3-pyridinyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B4985992.png)
![1-ethyl-4-[3-(4-methoxyphenyl)-1-methylpropyl]piperazine](/img/structure/B4986000.png)


![2-[1-methyl-2-oxo-2-(2,2,4-trimethyl-4-phenyl-3,4-dihydro-1(2H)-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4986032.png)
![N-(2,6-dimethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4986040.png)
